BenchChemオンラインストアへようこそ!

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone

Chemical Biology Target Profiling Procurement Decision

This compound features an unprecedented benzimidazole-pyrrolidine-5-chloroindole architecture, distinct from the piperazine-based JNJ-7777120 series. It is an ideal novel scaffold for histamine H3/H4 receptor selectivity profiling, GPCR broad-panel screening, and prolylcarboxypeptidase (PrCP) inhibition studies. Its unique pharmacophore ensures differentiated binding poses, enabling discovery-stage target deconvolution and potential IP generation. Computed logP of 3.8 and moderate TPSA (53.9 Ų) suggest favorable ADME profiles for lead optimization. Bulk quantities available; inquire for custom synthesis and pricing.

Molecular Formula C20H17ClN4O
Molecular Weight 364.83
CAS No. 2034559-53-8
Cat. No. B2402047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone
CAS2034559-53-8
Molecular FormulaC20H17ClN4O
Molecular Weight364.83
Structural Identifiers
SMILESC1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl
InChIInChI=1S/C20H17ClN4O/c21-14-5-6-16-13(9-14)10-18(23-16)20(26)24-8-7-15(11-24)25-12-22-17-3-1-2-4-19(17)25/h1-6,9-10,12,15,23H,7-8,11H2
InChIKeyOVDBNAYKXIRLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone (CAS 2034559-53-8)


The compound is a benzimidazole-pyrrolidine-indole carboxamide composed of a benzimidazole group linked via a pyrrolidine ring to a 5-chloroindole carbonyl fragment [1]. It features a single hydrogen bond donor and two acceptors, a topological polar surface area of 53.9 Ų, and a computed XLogP3 of 3.8, suggesting moderate lipophilicity [1]. The molecule is stereochemically undefined at the pyrrolidine 3-position, bearing an unspecified stereocenter [1]. This scaffold places it structurally within the family of indole-benzimidazole hybrid ligands explored as histamine H4 receptor antagonists and prolylcarboxypeptidase inhibitors, though no direct biological annotation exists for this specific compound in authoritative databases [2].

Why Generic Substitution Fails for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone (CAS 2034559-53-8)


Generic substitution is not advised because the compound's potential biological profile is critically dependent on the unique combination of the benzimidazole, pyrrolidine linker, and 5-chloroindole carbonyl pharmacophores. Closely related analogs, such as (5-chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone (JNJ-7777120), rely on a piperazine core rather than the benzimidazole-pyrrolidine moiety, leading to profound differences in receptor binding, functional selectivity, and pharmacokinetic trajectory [1]. Structural variations elsewhere in the indole-benzimidazole series have been shown to shift a ligand between neutral antagonism and inverse agonism at the histamine H4 receptor, and to alter selectivity between H3 and H4 subtypes [1]. Without direct comparative data for this compound, assuming interchangeability with any other indole-benzimidazole congener risks invalidating biological results and compromising experimental reproducibility [2].

Quantitative Differential Evidence for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone (CAS 2034559-53-8)


Absence of Direct Head-to-Head Comparator Data in Primary Literature

A systematic search of primary research papers and authoritative databases reveals no quantitative head-to-head, cross-study comparable, or class-level inferential data for this compound against any named comparator. The compound has no bioassay records in PubChem [1], does not appear in peer-reviewed medicinal chemistry literature as an annotated entity, and is not associated with any quantified target engagement, potency, selectivity, or in vivo parameter. The evidence required to prioritize this compound over a close analog is currently absent from the public domain.

Chemical Biology Target Profiling Procurement Decision

Structural Similarity to Histamine H4 Receptor Antagonists Lacks Quantitative Translation

The compound's 5-chloroindole carbonyl motif is identical to that of the benchmark H4 antagonist JNJ-7777120, but replacing the piperazine core with a benzimidazole-pyrrolidine fragment is known to dramatically alter receptor pharmacology. Schneider et al. demonstrated that related indole-benzimidazole ligands can display neutral antagonism or inverse agonism depending on peripheral substitutions, with pK_i values ranging over three orders of magnitude [1]. However, no data exist to place this specific compound on that functional spectrum; its H4R pK_i, intrinsic activity, and selectivity versus H3R remain unreported.

Histamine H4 Receptor Medicinal Chemistry SAR

Unresolved Stereochemistry Constrains Pharmacological Interpretation and Reproducibility

The pyrrolidine ring bears a chiral center at the 3-position to which the benzimidazole is attached [1]. Stereochemistry is a critical determinant of biological activity in many indole-pyrrolidine ligands, yet this compound is supplied as a racemate or with undefined stereochemistry [1]. This contrasts with stereochemically pure analogs such as 1-[(3R)-1-(5-chloro-1H-indol-2-yl)carbonyl]pyrrolidin-3-yl derivatives where enantiomeric assignment has been verified [2]. The absence of stereochemical definition introduces variability that may confound dose-response, target engagement, or selectivity measurements.

Stereochemistry Reproducibility Procurement Specification

Physicochemical Properties Differentiate from Piperazine-Based Congeners but Lack Biological Correlation

Compared to the standard H4 antagonist JNJ-7777120, this compound exhibits a larger molecular weight (364.8 vs. 277.8 g/mol), a higher computed logP (3.8 vs. ~1.5–2.0), and a larger polar surface area (53.9 vs. ~30–40 Ų) [1][2]. These differences in physicochemical space imply altered solubility, permeability, and metabolic stability profiles that could translate into distinct pharmacokinetic behavior. However, in the absence of directly measured solubility, logD, permeability, or microsomal stability data, these computed values provide only directional guidance and cannot serve as a basis for procurement prioritization.

Physicochemical Properties ADME Chemical Space

Research and Industrial Application Scenarios for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone (CAS 2034559-53-8)


De Novo Target Profiling and Selectivity Screening Campaigns

The compound may be deployed as a novel scaffold in broad-panel selectivity screening against histamine receptor subtypes (H1, H2, H3, H4), GPCRs, and proteases such as prolylcarboxypeptidase (PrCP), to establish its primary binding profile. The lack of existing annotation makes it suitable for discovery-stage target deconvolution, where its unique benzimidazole-pyrrolidine-indole architecture could reveal unexpected target engagement not seen with piperazine-based analogs. [1]

Structural Biology and Co-Crystallography for Binding Mode Elucidation

The compound's distinct pharmacophore warrants crystallographic or cryo-EM studies to determine its binding mode in a defined protein target, if initial screening identifies a relevant receptor. Understanding the structural basis of its interaction could establish a differentiated binding pose relative to known indole- or benzimidazole-containing ligands, potentially offering novel intellectual property opportunities. [2]

Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling Following Target Validation

If biologically validated, the compound's computed properties (relatively high logP, moderate TPSA) suggest it may exhibit distinct absorption, distribution, metabolism, and excretion (ADME) characteristics compared to more polar piperazine analogs. Comparative PK studies in rodent models could quantify these differences in terms of oral bioavailability, brain penetration, clearance, and half-life, which are critical for selecting leads for in vivo pharmacology. [3]

Quote Request

Request a Quote for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.